molecular formula C23H27N3O2 B5518547 2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5518547
M. Wt: 377.5 g/mol
InChI Key: QVCFLZZNEAJRNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar spiro compounds often involves multi-step pathways starting from simple precursors. For example, the synthesis of 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was achieved through a multi-step pathway starting from 2-nitroaniline, demonstrating the complex nature of synthesizing spirocyclic compounds (Guillon et al., 2020). This example provides insight into the methodologies that could be applied in synthesizing 2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one, highlighting the significance of selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Spirocyclic compounds are known for their intricate molecular structures. The determination of these structures is often performed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, X-ray, and HRMS spectral analysis. For instance, in the study by Guillon et al. (2020), such techniques were crucial for the structural characterization of a pyrrolo[1,2-a]quinoxaline derivative, indicating how similar analytical methods could be utilized to elucidate the molecular structure of 2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one.

Chemical Reactions and Properties

Spirocyclic compounds participate in a variety of chemical reactions, displaying a range of chemical properties based on their structure. For example, the synthesis and antihypertensive activity of spiro[4.5]decan-2-ones reveal their potential interaction with biological targets (Caroon et al., 1981). This suggests that 2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one could exhibit specific reactivity and interactions, making it of interest for further chemical and pharmacological studies.

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure of similar compounds provides insights into their stability and reactivity (Wang et al., 2011). Analyzing these physical properties can help predict the behavior of 2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one in different environments and applications.

Chemical Properties Analysis

The chemical properties of spirocyclic compounds, such as reactivity, stability, and functional group transformations, are essential for their application in synthesis and drug design. Studies on similar compounds, such as the synthesis and biological activities of pyrido[4,3-d]pyrimidine derivatives, shed light on the potential chemical properties and applications of spirocyclic compounds in medicinal chemistry (Mo & He, 2007).

Scientific Research Applications

Receptor Antagonist Studies

A study on spiropiperidines, including derivatives similar to the specified chemical compound, highlights their role as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant activity in guinea pig trachea, indicating a thousand-fold selectivity for NK2 receptors over NK1. In vivo tests showed potent and long-lasting antagonist activity against NK2 receptor agonist-induced bronchoconstriction, suggesting potential applications in asthma or COPD treatment research (Smith et al., 1995).

Antihypertensive Agents

Research into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has explored their potential as antihypertensive agents. The study identified compounds that exhibited activity in spontaneously hypertensive rats, indicating the utility of these structures in developing new blood pressure-lowering medications (Caroon et al., 1981).

Anticancer and Antidiabetic Research

A novel series of spirothiazolidines analogs, incorporating structures related to the queried compound, showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds demonstrated higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a standard antidiabetic drug, highlighting their potential in cancer and diabetes research (Flefel et al., 2019).

Medicinal Chemistry and Drug Design

The synthesis and evaluation of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates for antimicrobial activities presented a new class of antibacterial and antifungal agents. This study underscores the importance of diazaspiro[4.5]decanes in developing novel antimicrobial compounds, demonstrating their versatility in medicinal chemistry and drug design (Thanusu et al., 2011).

properties

IUPAC Name

2-ethyl-8-(2-methyl-4-phenylpyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-3-25-16-23(15-20(25)27)10-13-26(14-11-23)22(28)21-17(2)24-12-9-19(21)18-7-5-4-6-8-18/h4-9,12H,3,10-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCFLZZNEAJRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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